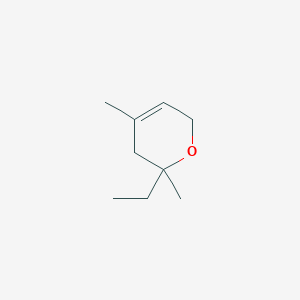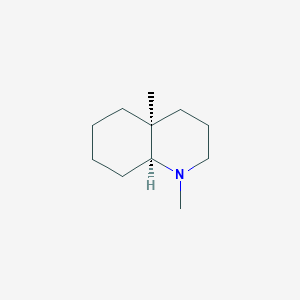
Heptanoic acid, 3-ethyl-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanoic acid, 3-ethyl-, ®- is an organic compound that belongs to the class of carboxylic acids. It is characterized by a seven-carbon chain with an ethyl group attached to the third carbon and a carboxyl group at the terminal end. This compound is known for its unique properties and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptanoic acid, 3-ethyl-, ®- can be synthesized through several methods. One common method involves the oxidation of heptanol using strong oxidizing agents such as potassium permanganate or chromium trioxide . Another method is the Grignard reaction, where a Grignard reagent reacts with carbon dioxide to form a carboxylate salt, which is then acidified to yield heptanoic acid .
Industrial Production Methods
In industrial settings, heptanoic acid is often produced from ricinoleic acid, a fatty acid obtained from castor bean oil. The methyl ester of ricinoleic acid is pyrolyzed to produce heptanal, which is then air-oxidized to form heptanoic acid .
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, 3-ethyl-, ®- undergoes various chemical reactions, including:
Esterification: It reacts with alcohols to form esters, such as heptanoic acid ethyl ester and heptanoic acid methyl ester.
Substitution: The carboxyl group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Esters: Heptanoic acid ethyl ester, heptanoic acid methyl ester.
Carboxylate Salts: Formed during the Grignard reaction.
Scientific Research Applications
Heptanoic acid, 3-ethyl-, ®- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of heptanoic acid, 3-ethyl-, ®- involves its interaction with molecular targets and pathways. For instance, triheptanoin, a triglyceride ester of heptanoic acid, is metabolized to provide heptanoate fatty acids, which can be utilized in metabolic pathways without the need for long-chain fatty acid oxidation enzymes . This property makes it beneficial in treating certain metabolic disorders.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid: A six-carbon carboxylic acid.
Octanoic acid: An eight-carbon carboxylic acid.
Uniqueness
Heptanoic acid, 3-ethyl-, ®- is unique due to its specific structure, which includes an ethyl group at the third carbon. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
57403-75-5 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(3R)-3-ethylheptanoic acid |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-8(4-2)7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/t8-/m1/s1 |
InChI Key |
MCLMZMISZCYBBG-MRVPVSSYSA-N |
Isomeric SMILES |
CCCC[C@@H](CC)CC(=O)O |
Canonical SMILES |
CCCCC(CC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)





